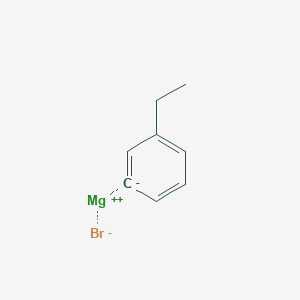

3-Ethylphenylmagnesium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethylphenylmagnesium bromide is a magnesium-containing organometallic compound . It is commercially available and often used in various chemical reactions .

Synthesis Analysis

The synthesis of 3-Ethylphenylmagnesium bromide can be achieved from 1-BROMO-3-ETHYLBENZENE . In a study, ethyl magnesium bromide was used as an efficient anionic initiator for controlled polymerization of e-caprolactone .Molecular Structure Analysis

The molecular formula of 3-Ethylphenylmagnesium bromide is C8H9BrMg . Its molecular weight is 209.369.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethylphenylmagnesium bromide include its molecular structure, molecular weight, and its reactivity as a Grignard reagent .Scientific Research Applications

Organic Synthesis

3-Ethylphenylmagnesium bromide is a Grignard reagent, which is widely used in organic synthesis . It can participate in various reactions to form carbon-carbon bonds, making it a valuable tool in the construction of new organic compounds .

Preparation of Phenyl Aryl Sulphides, Sulphoxides, and Sulphones This compound is used to prepare phenyl aryl sulphides, sulphoxides, and sulphones . These compounds have various applications in pharmaceuticals and materials science .

Addition Reactions

As a Grignard reagent, 3-Ethylphenylmagnesium bromide can act as a nucleophile in addition reactions . It can react with a variety of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds .

Synthesis of End-Functionalized Regioregular Poly (3-Alkylthiophene)s

This compound is involved in the synthesis of end-functionalized regioregular poly (3-alkylthiophene)s . These polymers have applications in organic electronics, such as organic field-effect transistors and solar cells .

Preparation of 1,3,3-Trimethyl-6-Phenyl-2-Oxabicyclo [2.2.2]Octan-6-Ol

3-Ethylphenylmagnesium bromide is used in the synthesis of 1,3,3-trimethyl-6-phenyl-2-oxabicyclo [2.2.2]octan-6-ol . This compound is a useful intermediate in organic synthesis .

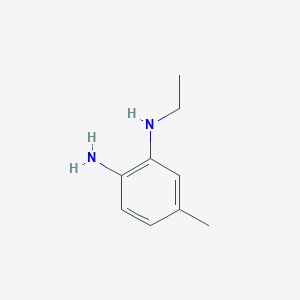

Monalkylation of Primary Amines

This compound is used for the monalkylation of primary amines to produce secondary amines . Secondary amines are important in a variety of fields, including pharmaceuticals, dyes, and polymers .

Safety and Hazards

properties

IUPAC Name |

magnesium;ethylbenzene;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYPIIGHVFQPMZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C[C-]=C1.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine](/img/structure/B2401144.png)

![2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride](/img/structure/B2401147.png)

![Dispiro[3.0.35.14]nonane-9-carbaldehyde](/img/structure/B2401148.png)

![4-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2401154.png)

![N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide](/img/structure/B2401159.png)

![(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2401162.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401167.png)